Cas no 2246779-43-9 (2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(2,2-Difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a difluoroethoxy group and a fluorophenyl moiety, enhancing its reactivity and selectivity in palladium-catalyzed transformations. The tetramethyl dioxaborolane group ensures stability under typical reaction conditions while facilitating efficient transmetalation. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its well-defined reactivity profile enables precise C-C bond formation. Its moisture-resistant properties and compatibility with diverse functional groups make it a reliable choice for complex molecular constructions. Suitable for use under inert conditions, it offers consistent performance in demanding synthetic applications.
2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2246779-43-9 structure
商品名:2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2246779-43-9
MF:C14H18BF3O3
メガワット:302.097135066986
MDL:MFCD28384008
CID:5174762
PubChem ID:82007266

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborolane, 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-
    • 2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AKOS020989860
    • 2246779-43-9
    • EN300-207057
    • 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(2,2-DIFLUOROETHOXY)-2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • Z1532734505
    • G75911
    • MDL: MFCD28384008
    • インチ: 1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)10-6-5-9(7-11(10)16)19-8-12(17)18/h5-7,12H,8H2,1-4H3
    • InChIKey: PZVPRZNMTFCOKK-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=CC=C(OCC(F)F)C=C1F

計算された属性

  • せいみつぶんしりょう: 302.1301091g/mol
  • どういたいしつりょう: 302.1301091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-207057-0.05g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
0.05g
$226.0 2023-09-16
Enamine
EN300-207057-0.1g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
0.1g
$337.0 2023-09-16
Aaron
AR027TVV-2.5g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
2.5g
$2642.00 2025-02-15
Enamine
EN300-207057-1g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
1g
$971.0 2023-09-16
Aaron
AR027TVV-1g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
1g
$1361.00 2025-02-15
Aaron
AR027TVV-250mg
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
250mg
$687.00 2025-02-15
Aaron
AR027TVV-10g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
10g
$5767.00 2023-12-15
1PlusChem
1P027TNJ-250mg
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
250mg
$743.00 2024-05-25
Enamine
EN300-207057-1.0g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
1g
$971.0 2023-05-06
Enamine
EN300-207057-5.0g
2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2246779-43-9 95%
5g
$2816.0 2023-05-06

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-4-(2,2-difluoroethoxy)-2-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Compound CAS No 2246779-43-9: 2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound CAS No 2246779-43-9, known as 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized boron-containing organic compound with significant applications in modern chemistry and materials science. This compound has garnered attention in recent years due to its unique structural properties and potential uses in various fields. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to this compound.

The molecular structure of this compound is characterized by a dioxaborolane ring system fused with a fluorophenyl group. The presence of fluorine atoms in the molecule introduces unique electronic and steric effects that make it highly versatile. The difluoroethoxy substituent attached to the phenyl ring further enhances the molecule's reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such fluorinated compounds in drug discovery and materials synthesis.

One of the most notable aspects of this compound is its role as a building block in organic synthesis. The dioxaborolane moiety is known for its stability and reactivity under specific conditions. Researchers have demonstrated that this compound can be used as an intermediate in the synthesis of complex organic molecules. For instance, it has been employed in the construction of biologically active compounds with potential therapeutic applications.

In terms of synthesis methods, this compound can be prepared via a variety of routes. One common approach involves the coupling of boronic acids with aryl halides using palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms in the molecule facilitates these reactions by activating certain positions on the aromatic ring. Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions.

The applications of this compound are not limited to organic synthesis. It has also found use in materials science as a precursor for advanced materials such as polymers and ceramics. The tetramethyl substituents on the dioxaborolane ring contribute to its thermal stability and mechanical properties. These attributes make it an ideal candidate for high-performance materials used in aerospace and electronics industries.

Recent research has also explored the potential of this compound in energy storage technologies. Its unique electronic properties make it a promising candidate for use in lithium-ion batteries and other energy storage systems. Studies have shown that incorporating this compound into battery materials can significantly improve their energy density and cycling stability.

In conclusion, CAS No 2246779-43-9 represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working in organic synthesis, materials science, and energy technology. As ongoing research continues to uncover new uses for this compound, its significance in modern chemistry is expected to grow further.

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